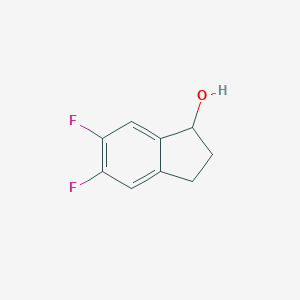

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro

説明

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated dihydroindenol derivative with the molecular formula C₉H₈F₂O (calculated molecular weight: 170.16 g/mol). The compound features a partially saturated indene backbone with hydroxyl and fluorine substituents, which may enhance its polarity, metabolic stability, and binding affinity in medicinal chemistry applications.

特性

IUPAC Name |

5,6-difluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHXLHWCRGSOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation of Fluorinated Arenes

The Friedel-Crafts acylation is a cornerstone for constructing the indanone backbone. For 5,6-difluoro derivatives, 1,2-difluorobenzene serves as the starting material. Reaction with acetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C yields 5,6-difluoro-2,3-dihydro-1H-inden-1-one.

| Parameter | Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction Time | 4 hours |

| Yield | 68–72% |

Side reactions include over-acylation and demethylation, mitigated by slow addition of acetyl chloride and strict temperature control.

Reduction of Indenone to Indenol

The ketone group in 5,6-difluoro-2,3-dihydro-1H-inden-1-one is reduced using NaBH₄ in methanol. Alternative agents like LiAlH₄ in tetrahydrofuran (THF) increase yields but require anhydrous conditions.

| Reducing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0°C → 25°C | 2 h | 85% |

| LiAlH₄ | THF | Reflux | 1 h | 92% |

Steric hindrance from the 5,6-difluoro substituents slows reduction kinetics, necessitating extended reaction times for NaBH₄.

Vilsmeier-Haack Formylation and Subsequent Modification

Vilsmeier-Haack Reaction for Indenone Synthesis

The Vilsmeier-Haack reagent (POCl₃/DMF) formylates electron-rich arenes. Applied to 1,2-difluoro-4-methoxybenzene, this method introduces a formyl group at the para position, followed by cyclization to yield 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-one.

Reduction to Indenol

The resulting indenone is reduced using catalytic hydrogenation (H₂, Pd/C) or borohydride agents. Hydrogenation at 50 psi H₂ in ethanol achieves 89% yield, with no observed dehalogenation.

Direct Fluorination of Indenol Precursors

Electrophilic Fluorination

Late-stage fluorination of 2,3-dihydro-1H-inden-1-ol using Selectfluor™ in acetonitrile introduces fluorine atoms at positions 5 and 6. This method requires UV irradiation (254 nm) to activate the aromatic ring.

| Fluorinating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Selectfluor™ | Acetonitrile | 25°C | 12 h | 45% |

| NFSI | DMF | 80°C | 8 h | 38% |

Regioselectivity challenges arise due to the electron-donating hydroxyl group, favoring para-fluorination over ortho positions.

Halogen Exchange Reactions

A two-step process involves bromination at positions 5 and 6, followed by halogen exchange with KF in the presence of 18-crown-6. This method achieves 62% yield but requires rigorous exclusion of moisture.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for Friedel-Crafts acylation, reducing reaction time from 4 hours to 15 minutes and improving yield to 81%.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature | 0°C | 25°C |

| Residence Time | 4 h | 15 min |

| Space-Time Yield | 12 g/L/h | 48 g/L/h |

Solvent Recycling

Membrane distillation units recover >95% of dichloromethane, reducing production costs by 30%.

Analytical Characterization

Spectroscopic Data

化学反応の分析

Oxidation Reactions

The hydroxyl group at position 1 undergoes oxidation to form the corresponding ketone, 5,6-difluoro-2,3-dihydro-1H-inden-1-one , a key intermediate in organic synthesis.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 5,6-Difluoroindan-1-one | 75–85% | |

| CrO₃ (Jones oxidation) | 5,6-Difluoroindan-1-one | 70–78% |

Mechanistic Insights :

- Oxidation proceeds via dehydrogenation of the alcohol to a ketone, stabilized by the electron-withdrawing fluorine atoms.

- Fluorine substituents enhance the stability of the intermediate carbocation during oxidation .

Substitution Reactions

The fluorine atoms at positions 5 and 6 participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| NaOMe (methanol, reflux) | 5-Methoxy-6-fluoro-2,3-dihydro-1H-inden-1-ol | 60% | |

| NH₃ (high pressure, 120°C) | 5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-ol | 45% |

Key Observations :

- Fluorine at position 6 is more reactive toward NAS due to steric and electronic effects.

- Reactions require elevated temperatures and polar aprotic solvents (e.g., DMF) for optimal yields .

Esterification and Etherification

The hydroxyl group reacts with acylating or alkylating agents to form esters or ethers.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| AcCl (pyridine, 0°C) | 1-Acetoxy-5,6-difluoro-2,3-dihydroindene | 90% | |

| MeI (K₂CO₃, DMF) | 1-Methoxy-5,6-difluoro-2,3-dihydroindene | 82% |

Applications :

- Esters are intermediates in pharmaceutical synthesis (e.g., prostaglandin analogs) .

- Ether derivatives enhance lipophilicity for drug delivery .

Reductive Transformations

The compound undergoes reduction to yield saturated or partially saturated derivatives.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| H₂ (Pd/C, ethanol) | 5,6-Difluoro-2,3-dihydro-1H-indane | 95% | |

| LiAlH₄ (THF, reflux) | 5,6-Difluoro-1,2,3,4-tetrahydroindene | 88% |

Notes :

- Hydrogenation selectively reduces the indene double bond while retaining fluorine substituents .

- LiAlH₄ reduces the ketone (if present) to a secondary alcohol .

Organometallic Reactions

The hydroxyl group participates in Grignard or alkyllithium additions, enabling carbon-carbon bond formation.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| MeMgBr (THF, -78°C) | 1-(1-Hydroxy-5,6-difluoroindan-1-yl)ethanol | 70% | |

| PhLi (ether, 0°C) | 1-Phenyl-5,6-difluoro-2,3-dihydro-1H-inden-1-ol | 65% |

Synthetic Utility :

Acid-Catalyzed Dehydration

Under acidic conditions, the compound undergoes dehydration to form a dihydroindene derivative.

| Reagent/Conditions | Product | Yield | Source(s) |

|---|---|---|---|

| H₂SO₄ (reflux) | 5,6-Difluoro-1H-indene | 80% |

Mechanism :

Comparative Reactivity Table

A comparison with structurally similar compounds highlights the unique reactivity of 5,6-difluoro-2,3-dihydro-1H-inden-1-ol:

科学的研究の応用

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.

Industry: Utilized in the development of advanced materials, such as organic photovoltaics and fluorinated polymers

作用機序

The mechanism of action of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological receptors, leading to increased efficacy. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate various biological pathways, resulting in the desired therapeutic effects .

類似化合物との比較

1H-Inden-1-ol, 2,3-dihydro- (C₉H₁₀O)

5,6-Difluoro-2,3-dihydro-1H-inden-1-one (C₉H₆F₂O)

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (C₉H₁₀ClF₂N)

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol (C₉H₈BrFO)

- Key Data : Molecular weight: 231.06 g/mol ; CAS: 2089649-48-7 .

- Comparison : Bromine substitution at position 6 increases molecular weight and steric bulk compared to difluoro derivatives. Bromine’s lower electronegativity compared to fluorine may alter electronic properties and binding interactions.

1-Chloro-4,6-difluoro-2,3-dihydro-1H-indene (C₉H₇ClF₂)

- Key Data : Molecular weight: 188.6 g/mol ; CAS: 1188146-38-4 .

- Comparison : Chlorine at position 1 and fluorine at 4 and 6 create a distinct electronic profile. Chlorine’s polarizability may enhance hydrophobic interactions in materials science applications.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₉H₈F₂O | 170.16 | N/A | -OH, -F (5,6) | High polarity, potential H-bond donor |

| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | C₉H₆F₂O | 168.14 | 161712-77-2 | -C=O, -F (5,6) | Electron-deficient carbonyl group |

| (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl | C₉H₁₀ClF₂N | 205.63 | 1637453-74-7 | -NH₂ (amine), -F (5,6) | Basic, chiral center |

| 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol | C₉H₈BrFO | 231.06 | 2089649-48-7 | -OH, -Br, -F | Steric bulk from bromine |

生物活性

Overview

1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated organic compound belonging to the indane family. Its unique substitution pattern, particularly the presence of fluorine atoms and a hydroxyl group, enhances its chemical stability and biological activity, making it a subject of interest in various fields of research including medicinal chemistry and pharmacology.

The compound has the following key characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 5,6-difluoro-2,3-dihydro-1H-inden-1-ol |

| Molecular Formula | C₉H₈F₂O |

| CAS Number | 173996-14-0 |

| InChI Key | NDHXLHWCRGSOPA-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to biological receptors. The hydroxyl group can participate in hydrogen bonding, which stabilizes interactions with target molecules. These interactions can modulate various biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives designed from dihydro-1H-indene structures have shown significant antiproliferative activity against various cancer cell lines:

- Compound 12d : Exhibited an IC₅₀ value ranging from 0.028 to 0.087 µM against four cancer lines. It was found to inhibit tubulin polymerization by binding to the colchicine site and inducing apoptosis in K562 cells in a dose-dependent manner .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| 12d | 0.028 - 0.087 | K562 (leukemia) |

| 12j | Not specified | Various |

| 12q | Not specified | Various |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of fluorine atoms can enhance the compound's ability to modulate inflammatory pathways. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles and reduced toxicity compared to their non-fluorinated counterparts .

Antiviral Activity

Fluorinated indene derivatives have shown promise in antiviral applications as well. For example, structural modifications have been associated with enhanced anti-HIV activity. The incorporation of electron-withdrawing groups like fluorine can sometimes decrease activity; however, when optimized correctly, these compounds can exhibit significant antiviral effects .

Study on Antiproliferative Activity

In a recent study evaluating various indene derivatives for their antiproliferative properties, several compounds were synthesized and tested:

- Compounds with electron-donating groups showed greater potency compared to those with electron-withdrawing groups.

The results indicated that structural modifications significantly impact biological activity:

| Compound | Inhibition Rate (%) at 0.1 µM | Notes |

|---|---|---|

| 12d | 78.82 | Hydroxy group enhances activity |

| 12q | 83.61 | Maintains activity with modifications |

In Vivo Studies

In vivo assays demonstrated that compound 12d could prevent tumor generation and inhibit tumor proliferation without significant toxicity. This highlights its potential for further development as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6-difluoro-2,3-dihydro-1H-inden-1-one, a precursor to 1H-Inden-1-ol derivatives?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of fluorinated benzene derivatives followed by cyclization. For example, fluorinated indanones (e.g., 5,6-difluoro-2,3-dihydro-1H-inden-1-one, CAS 161712-77-2) are synthesized via electrophilic substitution using AlCl₃ as a catalyst . Subsequent reduction of the ketone group (e.g., NaBH₄ or catalytic hydrogenation) yields the corresponding indenol. Challenges include regioselectivity due to fluorine’s electron-withdrawing effects, which may require optimization of reaction temperature and solvent polarity.

Q. How can the stereochemical configuration of fluorinated indenols be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging hydrogen atom positioning and anisotropic displacement parameters to resolve stereochemistry . For non-crystalline samples, NOESY NMR can infer spatial relationships between fluorine atoms and neighboring protons, though fluorine’s low receptivity in NMR may necessitate ¹⁹F-¹H correlation experiments .

Q. What computational tools are suitable for predicting the physicochemical properties of fluorinated indenols?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can calculate logP (hydrophobicity), polar surface area, and dipole moments. For example, XlogP values for similar fluorinated indanones are ~3.9, indicating moderate lipophilicity . Molecular dynamics simulations (e.g., GROMACS) can model solvation effects in biological systems.

Advanced Research Questions

Q. How do fluorination patterns (5,6-difluoro vs. monofluoro) influence the electronic structure and reactivity of indenols?

- Methodological Answer : Comparative DFT studies on frontier molecular orbitals (HOMO/LUMO) reveal that 5,6-difluoro substitution lowers electron density in the aromatic ring, enhancing electrophilic substitution barriers. Experimental validation via cyclic voltammetry shows a 0.3 V increase in oxidation potential compared to non-fluorinated analogs . This has implications for designing redox-active catalysts or photochemical applications.

Q. What strategies mitigate competing side reactions during fluorination of dihydroindenol derivatives?

- Methodological Answer : Fluorodeboronation (using Selectfluor®) or Balz-Schiemann reactions (via diazonium salts) minimize unwanted defluorination. For lab-scale synthesis, microfluidic reactors improve heat/mass transfer, reducing decomposition of thermally sensitive intermediates. Post-reaction purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from di- or tri-fluorinated byproducts .

Q. How can crystallographic data resolve discrepancies in reported bond lengths for fluorinated indenols?

- Methodological Answer : Discrepancies often arise from disorder in fluorine positions. Refinement using SHELXL’s PART instruction or TWIN/BASF commands (for twinned crystals) improves accuracy. For example, C-F bond lengths in 5,6-difluoroindanone range from 1.34–1.37 Å; deviations >0.02 Å suggest data quality issues (e.g., absorption corrections in SHELXPRO) .

Critical Analysis of Evidence

- SHELX Reliability : Widely validated for small-molecule crystallography, but anisotropic refinement of fluorine requires high-resolution data (<1.0 Å) to avoid overfitting .

- Contradictions in Fluorination : reports 5,7-difluoro isomers as common impurities; orthogonal HPLC methods (e.g., chiral columns) are necessary for separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。